molecular formula C8H10Cl2N2 B13042020 (1S)-1-(2,4-Dichlorophenyl)ethane-1,2-diamine

(1S)-1-(2,4-Dichlorophenyl)ethane-1,2-diamine

Cat. No.: B13042020
M. Wt: 205.08 g/mol
InChI Key: ORZCKQHZSBNGRU-MRVPVSSYSA-N
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Description

(1S)-1-(2,4-Dichlorophenyl)ethane-1,2-diamine is an organic compound characterized by the presence of two chlorine atoms attached to a benzene ring and an ethane backbone with two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2,4-Dichlorophenyl)ethane-1,2-diamine typically involves the reaction of 2,4-dichlorobenzaldehyde with an appropriate amine source under controlled conditions. One common method includes the reduction of the intermediate Schiff base formed from the condensation of 2,4-dichlorobenzaldehyde and ethylenediamine. The reduction can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2,4-Dichlorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can further modify the amine groups.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can produce various substituted benzene derivatives.

Scientific Research Applications

(1S)-1-(2,4-Dichlorophenyl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (1S)-1-(2,4-Dichlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include signal transduction mechanisms where the compound modulates the activity of key proteins.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(2,4-Dichlorophenyl)ethane-1,2-diamine
  • (1S)-1-(2,4-Dichlorophenyl)ethane-1,2-diol
  • (1S)-1-(2,4-Dichlorophenyl)ethane-1,2-dinitrile

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of two amine groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C8H10Cl2N2

Molecular Weight

205.08 g/mol

IUPAC Name

(1S)-1-(2,4-dichlorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H10Cl2N2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m1/s1

InChI Key

ORZCKQHZSBNGRU-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)[C@@H](CN)N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CN)N

Origin of Product

United States

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